Bienvenue dans la boutique en ligne BenchChem!

3-Phenylisothiazole

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

3-Phenylisothiazole (CAS 10514-34-8) is a monocyclic 1,2-thiazole heterocycle bearing an unsubstituted phenyl ring at the 3-position (C₉H₇NS; MW 161.23 g/mol). It serves as a foundational building block in medicinal chemistry and agrochemical research, functioning both as a derivatizable core scaffold and as a synthetic intermediate for downstream functionalization.

Molecular Formula C9H7NS
Molecular Weight 161.23 g/mol
CAS No. 10514-34-8
Cat. No. B082050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylisothiazole
CAS10514-34-8
Synonyms3-Phenylisothiazole
Molecular FormulaC9H7NS
Molecular Weight161.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSC=C2
InChIInChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H
InChIKeyQTRJTMPLVIRDHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylisothiazole (CAS 10514-34-8): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3-Phenylisothiazole (CAS 10514-34-8) is a monocyclic 1,2-thiazole heterocycle bearing an unsubstituted phenyl ring at the 3-position (C₉H₇NS; MW 161.23 g/mol) [1]. It serves as a foundational building block in medicinal chemistry and agrochemical research, functioning both as a derivatizable core scaffold and as a synthetic intermediate for downstream functionalization [2]. The 3-isothiazolyl substituent exerts a characteristic electron-withdrawing, meta-directing influence on the appended phenyl ring, a property that fundamentally differentiates its reactivity from the 4- and 5-phenyl isomers and directly dictates the regiochemical outcome of electrophilic aromatic substitution reactions [1].

Why 3-Phenylisothiazole Cannot Be Casually Substituted by Its 4- or 5-Phenyl Isomers: A Comparator-Based Rationale


Isomeric phenylisothiazoles (3-, 4-, and 5-phenyl) are not interchangeable procurement choices. The position of the phenyl substituent on the isothiazole ring governs three practically consequential properties: (i) the regioselectivity of electrophilic aromatic substitution on the phenyl ring—the 3-isothiazolyl group is meta-directing, whereas the 4-isothiazolyl group directs para/ortho, leading to divergent nitration and halogenation product distributions [1]; (ii) photochemical reactivity and rearrangement pathway—the 3-phenyl isomer occupies an intermediate reactivity tier (5-Ph > 3-Ph > 4-Ph) and, critically, its phototransposition product distribution is insensitive to base additives and solvent polarity, unlike 5-phenylisothiazole, whose N₂–C₃ interchange pathway is strongly modulated by triethylamine and solvent dielectric [2]; and (iii) downstream biological application scope—the 3-phenyl scaffold is embraced in distinct patent families for xanthine oxidase inhibition (gout/hyperuricemia) and mGluR1 antagonism (pain), whereas the 4- and 5-phenyl congeners lack equivalent validated therapeutic IP coverage [3]. Substituting one isomer for another without verifying the required regiochemical, photochemical, or biological profile therefore risks synthetic failure or loss of pharmacological relevance.

3-Phenylisothiazole vs. Closest Analogs: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Electrophilic Aromatic Substitution Regioselectivity: 3-Phenylisothiazole (Meta-Directing) vs. 4-Phenylisothiazole (Para/Ortho-Directing)

The 3-isothiazolyl substituent directs incoming electrophiles exclusively to the meta position of the appended phenyl ring. In direct contrast, the 4-isothiazolyl group directs electrophilic substitution to the para and ortho positions under identical or milder conditions [1]. This was demonstrated by Finley and Volpp (1969): nitration, bromination, chlorination, chlorosulfonation, and acetylation of 4-phenylisothiazole all proceeded under relatively mild conditions to yield predominantly para- and ortho-substituted products, whereas the 3-isothiazolyl group in the corresponding 3-phenyl isomer was established to be meta-directing [1]. A separate study by Naito et al. (1968) confirmed that nitration of unsubstituted 3-phenylisothiazole (V) with fuming HNO₃/H₂SO₄ produced both 3-p-nitrophenylisothiazole (Xa) and 3-m-nitrophenylisothiazole (Xb), while 4-substituted-3-phenylisothiazoles (I–IV) gave exclusively the meta-nitro derivatives (VI–IX) [2].

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Photochemical Reactivity Ranking: 3-Phenylisothiazole Is Intermediate Between 5-Phenylisothiazole (Highest) and 4-Phenylisothiazole (Lowest)

The photochemical reactivity of phenylisothiazole isomers follows a well-established rank order. Vernin et al. (1974) established the decreasing reactivity sequence: 2-phenylthiazole ≈ 5-phenylisothiazole > 5-phenylthiazole ≈ 3-phenylisothiazole > 4-phenylthiazole ≈ 4-phenylisothiazole [1]. Pavlik et al. (1994) provided quantitative irradiation data: 4-phenylisothiazole (5) was 74% consumed after only 1 h of 254 nm irradiation in benzene, yet yielded no detectable GLC-volatile phototransposition products, indicating non-productive degradation [2]. In contrast, 4-phenylthiazole (2) was the least reactive isomer—after 96 h of irradiation, only a trace quantity was consumed and only a trace of 3-phenylisothiazole (4) was detected [2]. 3-Phenylisothiazole sits in the intermediate reactivity tier and undergoes clean phototransposition to 4-phenylthiazole via the P₆ permutation pathway, without forming the P₄ product (2-phenylthiazole) [3]. This intermediate but productive photoreactivity makes 3-phenylisothiazole a synthetically useful photochemical precursor distinct from both the overly reactive 5-isomer and the poorly reactive or degradative 4-isomer.

Photochemistry Heterocyclic Chemistry Phototransposition

Phototransposition Pathway Robustness: 3-Phenylisothiazole Product Distribution Is Insensitive to Base and Solvent, Unlike 5-Phenylisothiazole

Pavlik et al. (2000) demonstrated a critical mechanistic divergence between 3- and 5-phenylisothiazole. 5-Phenylisothiazole undergoes phototransposition via two competing pathways: the electrocyclic ring closure–heteroatom migration pathway and the N₂–C₃ interchange pathway. The latter route is significantly enhanced by the addition of triethylamine (TEA) and by increasing solvent polarity, meaning the product distribution of 5-phenylisothiazole is tunable but also susceptible to unintended variation with reaction conditions [1]. In contrast, 3-phenylisothiazole phototransposes via both pathways as well, but its product distribution is not affected by the addition of TEA or by changing the solvent polarity [1]. This mechanistic robustness confers a practical advantage: the photochemical outcome of 3-phenylisothiazole is predictable and reproducible across a broader range of experimental conditions, removing the need for stringent additive and solvent controls required for the 5-isomer [1].

Photochemistry Mechanistic Chemistry Reaction Optimization

Xanthine Oxidase Inhibition: 3-Phenylisothiazole Carboxylic Acid Derivatives as Validated Gout/Hyperuricemia Pharmacophore vs. Allopurinol Baseline

3-Phenylisothiazole derivatives constitute a recognized pharmacophore for xanthine oxidase (XO) inhibition, an established therapeutic mechanism for lowering serum urate levels in gout and hyperuricemia. U.S. Patent US4346094 (1982) expressly claims 3-phenyl(or meta-/para-substituted phenyl)-4-permissibly substituted-5-isothiazolecarboxylic acids, salts, esters, and simple amides as agents for lowering blood urate levels in mammals [1]. Japanese Patent JP3113110B2 (Teijin Limited, 2000) further claims 3-phenylisothiazole derivatives (including isoxazole and isothiazole variants) with inhibitory action on xanthine oxidase, specifying a daily adult dose range of 1–500 mg (preferably 10–300 mg) [2]. The patent literature explicitly positions these 3-phenylisothiazole-based XO inhibitors as alternatives to allopurinol, which is noted to cause tolerability issues in a subset of patients [1]. Notably, the 3-trifluoromethylphenyl-substituted derivatives are described as 'unexpectedly active' XO inhibitors within this series [1]. In contrast, the 4- and 5-phenylisothiazole isomers lack equivalent XO-inhibitor patent coverage, indicating that the 3-phenyl substitution pattern is specifically favored for this therapeutic target [3].

Medicinal Chemistry Xanthine Oxidase Gout Therapeutics

mGluR1 Antagonist Activity: 3-Phenyl-5-isothiazole Carboxamides Demonstrate Potent CNS-Penetrant Allosteric Antagonism with mGluR5 Selectivity

Fisher et al. (2012, Eli Lilly) disclosed a series of 3-phenyl-5-isothiazole carboxamides as potent allosteric antagonists of the metabotropic glutamate receptor 1 (mGluR1), with generally good selectivity relative to the related group 1 receptor mGluR5 [1]. The lead compound, (1R,2R)-N-(3-(4-methoxyphenyl)-4-methylisothiazol-5-yl)-2-methylcyclopropanecarboxamide (14), demonstrated favorable pharmacokinetic properties including acceptable plasma and brain exposure after oral dosing [1]. Oral administration of compound 14 produced robust, dose-responsive efficacy in the formalin model of persistent pain, which correlated with CNS mGluR1 receptor occupancy [1]. This represents a differentiated pharmacological profile: mGluR1 antagonism is an emerging mechanism for pain and neurological disorders distinct from the mGluR5-targeting approaches that dominate many isothiazole-based CNS programs. The 3-phenyl substitution pattern on the isothiazole core is integral to the mGluR1 pharmacophore, whereas 4- and 5-phenylisothiazole-based mGluR1 antagonists have not been reported in the primary literature [1].

Neuroscience Pain Research GPCR Pharmacology

3-Phenylisothiazole (CAS 10514-34-8): Evidence-Backed Procurement and Application Scenarios


Regioselective Synthesis of Meta-Substituted Phenylisothiazole Derivatives for Medicinal Chemistry SAR Exploration

When a medicinal chemistry program requires meta-substituted phenyl derivatives on an isothiazole core, 3-phenylisothiazole is the mandatory starting material. The 3-isothiazolyl group's well-established meta-directing effect ensures electrophilic substitution (nitration, halogenation, sulfonation) occurs at the meta position of the phenyl ring, whereas 4-phenylisothiazole would yield para/ortho products [1]. This intrinsic regiochemical control eliminates the need for protecting group strategies or indirect synthetic routes to access the meta-substituted series, directly reducing step count and improving overall yield in SAR library synthesis.

Photochemical Synthesis of 4-Phenylthiazole via Controlled P₆ Phototransposition of 3-Phenylisothiazole

For synthetic groups requiring access to 4-phenylthiazole derivatives, 3-phenylisothiazole serves as a photochemical precursor that undergoes clean P₆ permutational rearrangement to 4-phenylthiazole without competing P₄ side-product formation [1]. The reaction's independence from TEA additive and solvent polarity control—a unique advantage over 5-phenylisothiazole-based phototranspositions, which require careful additive and solvent optimization [2]—simplifies reaction setup and improves reproducibility during scale-up. This scenario is particularly relevant when 4-phenylthiazole is not commercially available with the required substitution pattern.

Non-Purine Xanthine Oxidase Inhibitor Development for Gout and Hyperuricemia

3-Phenylisothiazole-5-carboxylic acid derivatives represent a validated, patent-precedented chemotype for xanthine oxidase inhibition, with established in vivo urate-lowering activity and defined oral dosing ranges (1–500 mg/day adult) [1]. For pharmaceutical R&D organizations pursuing next-generation XO inhibitors with potentially improved tolerability over allopurinol, this scaffold offers a structurally distinct (non-purine) starting point with documented IP protection spanning two independent patent families [1][2]. Procurement of 3-phenylisothiazole as the core building block enables rapid derivatization at the 4- and 5-positions to explore SAR around the carboxylic acid pharmacophore.

CNS-Penetrant mGluR1 Antagonist Lead Optimization for Pain and Neurological Disorders

The 3-phenyl-5-isothiazole carboxamide series reported by Eli Lilly (Fisher et al., 2012) demonstrated that the 3-phenylisothiazole scaffold can support oral bioavailability, blood-brain barrier penetration, and CNS target engagement at mGluR1 [1]. For academic or industrial neuroscience groups pursuing allosteric mGluR1 antagonists, 3-phenylisothiazole provides a literature-validated entry point with established synthetic tractability (carboxamide formation at the 5-position) and in vivo proof-of-concept in the formalin pain model [1]. The selectivity over mGluR5 is a key differentiator from many competing isothiazole-based CNS chemotypes that primarily target mGluR5.

Quote Request

Request a Quote for 3-Phenylisothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.